molecular formula C14H21NO2 B5300003 1-AZOCANYL(2,5-DIMETHYL-3-FURYL)METHANONE

1-AZOCANYL(2,5-DIMETHYL-3-FURYL)METHANONE

Cat. No.: B5300003
M. Wt: 235.32 g/mol
InChI Key: FHTVEJJSXXHFKD-UHFFFAOYSA-N
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Description

1-AZOCANYL(2,5-DIMETHYL-3-FURYL)METHANONE is a synthetic organic compound that belongs to the class of furans It is characterized by the presence of an azocane ring attached to a 2,5-dimethyl-3-furyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AZOCANYL(2,5-DIMETHYL-3-FURYL)METHANONE typically involves the reaction of azocane with 2,5-dimethyl-3-furylmethanone under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

1-AZOCANYL(2,5-DIMETHYL-3-FURYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-AZOCANYL(2,5-DIMETHYL-3-FURYL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-AZOCANYL(2,5-DIMETHYL-3-FURYL)METHANONE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-AZOCANYL(2,5-DIMETHYL-3-FURYL)METHANONE is unique due to the presence of the azocane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other furan derivatives and may contribute to its specific applications in various fields.

Properties

IUPAC Name

azocan-1-yl-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11-10-13(12(2)17-11)14(16)15-8-6-4-3-5-7-9-15/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTVEJJSXXHFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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